

Spectroscopic Analysis of Propyl Hexanoate: A Technical Guide

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An in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **propyl hexanoate**, complete with experimental protocols and data interpretation pathways.

This technical guide provides a comprehensive overview of the key spectroscopic data for **propyl hexanoate** (C9H18O2), a common ester found in various natural products and used as a flavoring and fragrance agent. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize spectroscopic techniques for molecular characterization.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **propyl hexanoate**, providing a clear and concise reference for its characteristic spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ${}^{1}H$ NMR spectrum of **propyl hexanoate** exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).



Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Н-а	~0.90	Triplet	~7.0	3H
H-b	~1.31	Multiplet	4H	
Н-с	~1.60	Quintet	~7.5	2H
H-d	~2.25	Triplet	~7.5	2H
H-e	~4.00	Triplet	~6.7	2H
H-f	~1.64	Sextet	~7.0	2H
H-g	~0.93	Triplet	~7.4	3H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of **propyl hexanoate**. The chemical shifts (δ) are reported in parts per million (ppm).



Carbon Assignment	Chemical Shift (ppm)	
C-1	~14.0	
C-2	~22.4	
C-3	~31.4	
C-4	~24.8	
C-5	~34.4	
C-6 (C=O)	~173.8	
C-1'	~65.9	
C-2'	~22.0	
C-3'	~10.5	

Infrared (IR) Spectroscopy

The IR spectrum of **propyl hexanoate** displays characteristic absorption bands that correspond to the vibrational frequencies of its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~2960-2870	C-H stretch (alkane)	Strong
~1740	C=O stretch (ester)	Strong, Sharp
~1465	C-H bend (alkane)	Medium
~1380	C-H bend (alkane)	Medium
~1170	C-O stretch (ester)	Strong

Mass Spectrometry (MS)

The mass spectrum of **propyl hexanoate**, typically obtained by electron ionization (EI), shows the molecular ion peak and several characteristic fragment ions.



m/z	Relative Intensity (%)	Fragment Ion
158	Low	[M] ⁺ (Molecular Ion)
117	High	[M - C3H5O]+ or [CH3(CH2)4CO]+
99	High	[M - OC3H7]+
71	High	[C4H7O]+
43	Base Peak	[C3H7]+

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

A sample of **propyl hexanoate** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, approximately 0.6-0.7 mL) in a 5 mm NMR tube.[1][2] A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to provide a chemical shift reference at 0 ppm. The NMR tube is then placed in the spectrometer. The ¹H NMR spectrum is acquired at a specific frequency (e.g., 300 or 500 MHz) using a standard pulse sequence.[3] Data processing involves Fourier transformation of the free induction decay (FID), phase correction, and baseline correction to obtain the final spectrum.

2.1.2. ¹³C NMR Spectroscopy

For ¹³C NMR, a more concentrated sample (typically 50-100 mg) is prepared in a similar manner to the ¹H NMR sample.[1][2] The spectrum is acquired on a high-field NMR spectrometer. Proton decoupling is commonly employed to simplify the spectrum by removing the carbon-proton couplings, resulting in a single peak for each unique carbon atom. Due to the low natural abundance of the ¹³C isotope, a larger number of scans are typically required to achieve a good signal-to-noise ratio.



Infrared (IR) Spectroscopy

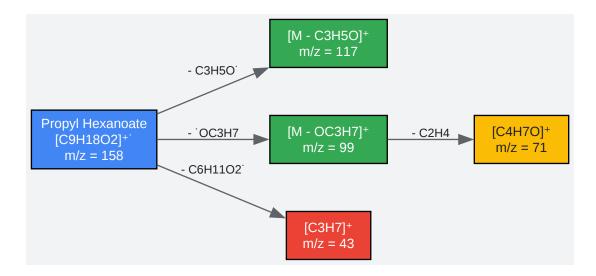
For a liquid sample like **propyl hexanoate**, the IR spectrum is often recorded using the neat liquid (without a solvent). A drop of the sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are then mounted in the sample holder of an FTIR spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. A background spectrum of the empty salt plates or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of **propyl hexanoate** in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into the GC. The GC separates the components of the sample, and the **propyl hexanoate** is then introduced into the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Interpretation

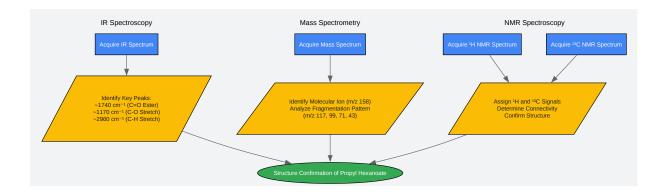
The following diagrams, generated using the DOT language, illustrate key logical relationships and pathways in the spectroscopic analysis of **propyl hexanoate**.





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Caption: Mass Spectral Fragmentation Pathway of **Propyl Hexanoate**.



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Caption: General Workflow for Spectroscopic Analysis of **Propyl Hexanoate**.

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